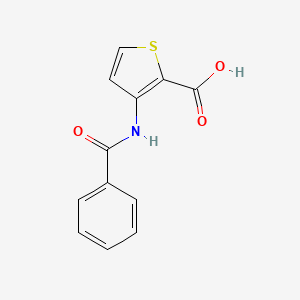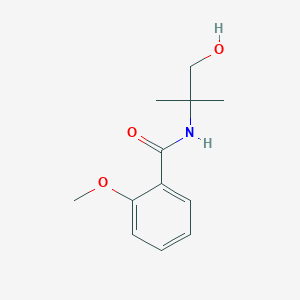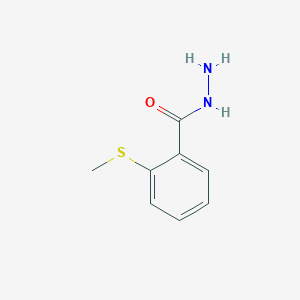
(1-methyl-1H-imidazol-5-yl)methanol
Vue d'ensemble
Description
“(1-methyl-1H-imidazol-5-yl)methanol” is an organic compound with the molecular formula C5H8N2O . It is a solid substance with a pale yellow color . This compound is used as an organic intermediate and can be used in laboratory research and chemical production processes .
Synthesis Analysis
The synthesis of “(1-methyl-1H-imidazol-5-yl)methanol” can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols produced in this process can be converted into carbonyl compounds via the corresponding quaternary salts .
Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-imidazol-5-yl)methanol” consists of 8 heavy atoms and 5 aromatic heavy atoms . The molecule has 1 rotatable bond, 2 H-bond acceptors, and 1 H-bond donor .
Chemical Reactions Analysis
The chemical reactions involving “(1-methyl-1H-imidazol-5-yl)methanol” include its conversion into carbonyl compounds via the corresponding quaternary salts . This stable system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .
Physical And Chemical Properties Analysis
“(1-methyl-1H-imidazol-5-yl)methanol” has a melting point of 113 °C and a predicted boiling point of 324.9±17.0 °C . It has a predicted density of 1.16±0.1 g/cm3 . This compound is sparingly soluble in DMSO and slightly soluble in methanol .
Applications De Recherche Scientifique
- Scientific Field : Biochemical Research
- Summary of the Application : “(1-Methyl-1H-imidazol-5-yl)methanol” is a specialty product used in proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments involving protein analysis and interactions.
- Scientific Field : Organic Chemistry
- Summary of the Application : “(1-Methyl-1H-imidazol-5-yl)methanol” can be used in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis being conducted. As an organic compound, it could be used in a variety of ways, such as a reagent in a reaction, a building block for synthesizing more complex molecules .
- Results or Outcomes : The outcomes obtained would be highly dependent on the specific research context. In general, the use of “(1-Methyl-1H-imidazol-5-yl)methanol” in the synthesis of imidazoles could help advance our understanding of organic chemistry, potentially leading to new insights in fields like pharmaceuticals, agrochemicals, dyes for solar cells and other optical applications, functional materials, and catalysis .
- Scientific Field : Organic Chemistry
- Summary of the Application : “(1-Methyl-1H-imidazol-5-yl)methanol” can be used in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis being conducted. As an organic compound, it could be used in a variety of ways, such as a reagent in a reaction, a building block for synthesizing more complex molecules .
- Results or Outcomes : The outcomes obtained would be highly dependent on the specific research context. In general, the use of “(1-Methyl-1H-imidazol-5-yl)methanol” in the synthesis of imidazoles could help advance our understanding of organic chemistry, potentially leading to new insights in fields like pharmaceuticals, agrochemicals, dyes for solar cells and other optical applications, functional materials, and catalysis .
Safety And Hazards
Propriétés
IUPAC Name |
(3-methylimidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7-4-6-2-5(7)3-8/h2,4,8H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGQMYCEAWZJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378466 | |
| Record name | (1-methyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-imidazol-5-yl)methanol | |
CAS RN |
38993-84-9 | |
| Record name | (1-methyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Methyl-1H-imidazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)
![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)







![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)

